Senegenic acid
Description
Historical Context and Initial Characterization
The investigation into the chemical constituents of plants from the Polygala genus led to the isolation and study of various triterpenoid (B12794562) saponins (B1172615). During this research in the mid-20th century, senegenic acid was identified. Early structural studies, particularly in the 1960s, were crucial in defining its chemical nature. A significant publication in 1965 characterized this compound as a nortriterpene artifact derived from Polygala senega. acs.org
Further research clarified that this compound is not a primary saponin (B1150181) but rather an artifact produced during the acid hydrolysis of presenegenin, a more complex saponin present in the plant. scribd.com This distinction was critical in understanding the true chemical profile of Polygala species. The characterization involved differentiating it from other closely related compounds, such as polygalic acid, with which it was sometimes confused.
Occurrence and Distribution in Biological Systems
This compound and its parent compounds are found in a limited number of biological systems, primarily within the plant kingdom and are also subject to metabolism by certain microorganisms.
This compound is predominantly associated with plants of the Polygalaceae family.
Polygala senega (Seneca Snakeroot): This plant is the original and most well-documented source from which this compound was identified. acs.orgresearchgate.net It is listed as one of several triterpenoid saponin constituents found in the roots of the plant. researchgate.net
Polygala tenuifolia (Yuan Zhi): The roots of this plant, known as Polygalae Radix in traditional medicine, are a significant source of triterpenoid saponins. nih.gov this compound, also referred to as polygalic acid in some contexts, is considered a major active ingredient in P. tenuifolia. nih.gov
Abeliophyllum distichum (White Forsythia): This plant, endemic to Korea, is known to contain a variety of metabolites, including phenolic compounds and other terpenoids like asiatic acid. mdpi.comresearchgate.net However, based on comprehensive metabolomic studies, this compound has not been reported as a constituent of Abeliophyllum distichum. mdpi.comresearchgate.netnih.govbg.ac.rs
Table 1: Natural Plant Sources of this compound
| Plant Species | Family | Primary Location of Compound | Reference |
|---|---|---|---|
| Polygala senega | Polygalaceae | Root | acs.orgresearchgate.net |
| Polygala tenuifolia | Polygalaceae | Root | nih.gov |
While not produced de novo by microbes, this compound can be metabolized by certain fungi. This biotransformation is a subject of research for producing novel derivatives.
Mucor polymorphosporus : This fungal species has been shown to mediate the biotransformation of this compound. researchgate.netresearchgate.net When incubated with M. polymorphosporus, this compound undergoes hydroxylation and oxidation at the C-21 position. researchgate.net This microbial metabolism yields specific derivatives that are not easily produced through chemical synthesis. researchgate.net
Table 2: Microbial Metabolism of this compound
| Microorganism | Process | Metabolites Produced | Reference |
|---|---|---|---|
| Mucor polymorphosporus | Biotransformation | 21β-hydroxyl this compound | researchgate.net |
| 21-keto this compound | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,4aR,6aR,8aS,12aS,14aR,14bR)-2,3-dihydroxy-4,6a,11,11,14b-pentamethyl-2,3,4a,5,6,7,8,9,10,12,12a,13,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O6/c1-25(2)12-13-29(24(34)35)11-8-17-16(18(29)14-25)6-7-20-26(17,3)10-9-21-27(20,4)15-19(30)22(31)28(21,5)23(32)33/h18-22,30-31H,6-15H2,1-5H3,(H,32,33)(H,34,35)/t18-,19-,20-,21+,22-,26-,27+,28-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRKWGPIZJDNHC-LUNVCWBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3=C(C2C1)CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=C2CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701184426 | |
| Record name | (2β,3β,4α)-2,3-Dihydroxy-27-norolean-13-ene-23,28-dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701184426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260-04-4 | |
| Record name | (2β,3β,4α)-2,3-Dihydroxy-27-norolean-13-ene-23,28-dioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polygalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001260044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2β,3β,4α)-2,3-Dihydroxy-27-norolean-13-ene-23,28-dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701184426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POLYGALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCC6WEA55L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Biotransformation of Senegenic Acid
Elucidation of Biosynthetic Pathways
The biosynthesis of senegenic acid is a complex process involving multiple precursor molecules, intermediates, and enzymatic reactions. While the complete pathway is still under investigation, key aspects have been elucidated through various studies.
Identification of Precursor Molecules and Intermediates
The biosynthesis of triterpenoids, the class of compounds to which this compound belongs, generally originates from acetyl-CoA. openaccessjournals.com Through a series of enzymatic steps, acetyl-CoA is converted into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the fundamental five-carbon building blocks. The subsequent condensation of these units leads to the formation of the 30-carbon precursor, squalene (B77637).
The cyclization of squalene is a critical step that gives rise to the diverse skeletons of triterpenoids. In the case of this compound, it is believed to be derived from an oleanane-type triterpenoid (B12794562) precursor. While specific intermediates in the direct pathway to this compound are not fully detailed in the available literature, the general pathway of fatty acid and triterpenoid biosynthesis provides a foundational understanding. libretexts.orglibretexts.org This process involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, catalyzed by a multi-enzyme complex known as fatty acid synthase. openaccessjournals.com
Characterization of Key Enzymatic Steps
The enzymatic machinery involved in the biosynthesis of this compound is complex and involves several classes of enzymes. Key among these are:
Synthases: These enzymes are responsible for catalyzing the condensation reactions that build the carbon skeleton. For instance, 3-ketoacyl synthase plays a crucial role in the elongation of the fatty acid chain by attacking the methylene (B1212753) group of a malonyl residue. byjus.com
Reductases and Dehydratases: Following condensation, the resulting keto group is typically reduced to a hydroxyl group, dehydrated to form a double bond, and then further reduced to a saturated carbon-carbon bond. These steps are catalyzed by reductases and dehydratases, respectively. libretexts.org
Cyclases: Triterpene cyclases are pivotal in folding the linear squalene precursor into the characteristic polycyclic structures of triterpenoids.
Cytochrome P450 Monooxygenases: These enzymes are often involved in the later stages of biosynthesis, introducing hydroxyl groups and other functionalities to the triterpenoid skeleton, leading to the vast diversity of these natural products.
The entire process is a coordinated series of reactions, with each enzyme playing a specific role in the construction and modification of the molecule. dnascript.commdpi.com
Comparative Biosynthesis in Diverse Organisms
The biosynthesis of complex molecules like this compound can vary across different organisms. While plants are a primary source of triterpenoids, microorganisms such as bacteria and fungi also possess the capability to synthesize these compounds. mdpi.comnih.govbenagen.com
Comparative genomic studies have revealed that the genetic blueprints for these biosynthetic pathways can differ between species. nih.govbenagen.com For example, the specific enzymes and their regulatory networks involved in organic acid biosynthesis have been compared across different species of lactic acid bacteria. nih.govbenagen.com Similarly, investigations into fatty acid biosynthesis in various organisms, from crustaceans to bacteria, highlight both conserved and unique enzymatic strategies. csic.esnih.gov These comparative approaches provide valuable insights into the evolution and adaptation of metabolic pathways. mdpi.comnih.gov
Microbial Biotransformation Studies
Microorganisms offer a powerful tool for modifying the structure of natural products, a process known as biotransformation. This compound and its precursors have been the subject of such studies, leading to the generation of novel derivatives. researchgate.net
Identification of Microbial Strains Mediating this compound Transformation
Several microbial strains have been identified for their ability to transform this compound and related compounds. Notable examples include:
Nocardia sp. NRRL 5646 : This bacterium has been shown to metabolize a range of pentacyclic triterpene acids, including the precursor to this compound, senegenin (B1205072). researchgate.netjcbsc.orgcapes.gov.br
Mucor polymorphosporus : This fungal species is also capable of transforming this compound and senegenin, yielding hydroxylated and oxidized derivatives. researchgate.netmedsci.cn
These microorganisms possess unique enzymatic systems that can catalyze specific chemical reactions on the this compound scaffold. nih.govresearchgate.net
Structural Characterization of Biotransformed Metabolites and Derivatives
The biotransformation of this compound and its precursors by these microorganisms results in a variety of new compounds. The structures of these metabolites have been carefully determined using modern analytical techniques. chemrxiv.orgupce.cz
Table 1: Biotransformation of this compound and its Precursor by Nocardia sp. NRRL 5646
| Substrate | Biotransformed Product | Key Transformation | Reference |
| Senegenin | This compound methyl ester | C-C bond cleavage and methylation | researchgate.netjcbsc.orgcapes.gov.br |
Table 2: Biotransformation of this compound and its Precursor by Mucor polymorphosporus
| Substrate | Biotransformed Products | Key Transformations | Reference |
| This compound | 21β-hydroxyl this compound | Hydroxylation at C-21 | researchgate.net |
| 21-keto this compound | Oxidation at C-21 | researchgate.net |
These biotransformation studies not only expand the chemical diversity of this compound derivatives but also provide insights into the enzymatic capabilities of the microorganisms involved. The resulting novel compounds can serve as valuable tools for further scientific investigation.
Genetic and Metabolic Engineering Approaches for this compound Biosynthesis Optimization
While direct genetic or metabolic engineering studies focused specifically on optimizing this compound production are not extensively documented, research into its precursor, senegenin, and the broader family of triterpenoid saponins (B1172615) provides a strategic framework for potential optimization. nih.govplos.org this compound is an artifact derived from senegenin, a saponin (B1150181) found in plants like Polygala senega. cabidigitallibrary.org Therefore, enhancing the biosynthesis of its precursors is a primary goal.
Metabolic engineering is a field dedicated to optimizing genetic and regulatory processes within cells to increase the production of a specific substance. researchgate.net Strategies often involve overexpressing rate-limiting enzymes, blocking competing metabolic pathways, and expressing heterologous genes. researchgate.net
A study on Polygala tenuifolia, a known source of triterpenoid saponins, identified several key enzyme genes in the biosynthetic pathway. nih.govplos.org The research correlated the expression levels of squalene synthase (SQS), squalene monooxygenase (SQE), and beta-amyrin (B1666858) synthase (β-AS) with the concentration of triterpenoid saponins. nih.govplos.org These findings suggest that overexpressing the genes encoding for SQS, SQE, and/or β-AS could be a viable strategy to increase the production of saponin precursors to this compound in P. tenuifolia. nih.govplos.org
Broader metabolic engineering strategies that could be applied to optimize the this compound precursor pathway include:
Enhancing Precursor Supply: Increasing the metabolic flux towards the direct precursor of triterpenoids, 2,3-oxidosqualene (B107256), by engineering the mevalonate (B85504) (MVA) pathway. researchgate.netacs.org
Enzyme Engineering: Improving the catalytic activity, stability, and substrate specificity of key enzymes like OSCs and P450s through protein engineering techniques. nih.gov Plant P450s, in particular, are often bottlenecks due to low expression levels and activity in microbial hosts. nih.gov
Transcription Factor Engineering: Modifying the expression of transcription factors that regulate the genes within the saponin biosynthesis pathway to globally upregulate production. frontiersin.org
Heterologous Expression: Introducing the entire biosynthetic pathway into a microbial host such as E. coli or yeast, which can be optimized for high-density fermentation. researchgate.netnih.gov
These approaches, while demonstrated for other triterpenoids like ginsenosides, lay a clear foundation for future work aimed at the high-yield production of this compound and its direct precursors. researchgate.net
Isolation, Extraction, and Purification Methodologies of Senegenic Acid
Advanced Extraction Techniques
The initial step in obtaining senegenic acid involves its extraction from the plant matrix. Modern techniques have surpassed traditional methods by offering higher efficiency, reduced solvent consumption, and shorter processing times.
Optimization of Solvent-Based Extraction Parameters
The efficacy of solvent-based extraction is contingent on several critical parameters. The choice of solvent is paramount; ethanol (B145695) is frequently used due to its non-toxic nature and its ability to effectively solubilize saponins (B1172615) like this compound. mdpi.com Studies on the extraction of active components from Polygala tenuifolia have shown that an optimal ethanol concentration, often in a solution with water, is crucial for maximizing yield. mdpi.commade-in-china.com
Key parameters that are systematically optimized include:
Solvent Concentration: The ratio of ethanol to water can significantly impact the solubility of this compound.
Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may lead to the degradation of thermolabile compounds. mdpi.com
Extraction Time: Sufficient time is required for the solvent to penetrate the plant material and dissolve the target compound, though prolonged times can risk compound degradation. mdpi.com
Solid-to-Liquid Ratio: This ratio affects the concentration gradient, which is the driving force for mass transfer of the solute from the plant material into the solvent. mdpi.commedcraveonline.com
Optimization of these parameters is often achieved using methodologies like Response Surface Methodology (RSM) to identify the ideal conditions for maximizing the extraction yield of this compound.
Emerging Extraction Technologies
To enhance extraction efficiency and align with green chemistry principles, several advanced technologies have been developed and applied to the extraction of natural products, including saponins.
Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates high pressure and temperature, causing cell rupture and facilitating the release of intracellular contents into the solvent. mdpi.commedcraveonline.com This method significantly improves extraction efficiency while reducing time and solvent consumption. makwater.com.au For the active components in Polygala tenuifolia, UAE has been optimized, providing a clear pathway for the efficient extraction of this compound. mdpi.commade-in-china.com
Table 1: Optimized UAE Parameters for Active Components from Polygala tenuifolia
| Parameter | Optimized Value | Reference |
|---|---|---|
| Extraction Time | 93 minutes | mdpi.commade-in-china.com |
| Liquid–Solid Ratio | 40 mL/g | mdpi.commade-in-china.com |
| Extraction Temperature | 48 °C | mdpi.commade-in-china.com |
| Ethanol Concentration | 67% | mdpi.commade-in-china.com |
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the moisture within the plant material. google.com This creates a buildup of internal pressure that ruptures the plant cells, releasing the target compounds. MAE is known for its high speed and efficiency. mdpi.com While specific studies on MAE for this compound are limited, its successful application for other triterpene acids suggests its potential. mdpi.com Key parameters for optimization in MAE include microwave power, extraction time, and solvent choice. google.com
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses solvents at elevated temperatures (typically 50-200°C) and pressures (500-3000 psi). undip.ac.idgreenskybio.com These conditions keep the solvent in a liquid state above its normal boiling point, which decreases its viscosity and surface tension, thereby enhancing its penetration into the plant matrix and increasing extraction efficiency. undip.ac.idnewater.com The use of GRAS (Generally Recognized as Safe) solvents like ethanol makes PLE an environmentally friendly option. newater.com
Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. frontiersin.org Above its critical temperature (31°C) and pressure (74 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to diffuse efficiently into the solid matrix and dissolve the target compounds. frontiersin.org The selectivity of SFE can be finely tuned by modifying pressure, temperature, and the use of co-solvents like ethanol. mt.com This technique is advantageous as it leaves behind minimal solvent residue. frontiersin.org
Comprehensive Separation and Purification Strategies
Following extraction, the crude extract contains a mixture of various compounds. A multi-step purification process is therefore essential to isolate this compound to a high degree of purity.
Chromatographic Techniques
Chromatography is a cornerstone of purification, separating compounds based on their differential interactions with a stationary phase and a mobile phase.
Column Chromatography: This is a fundamental technique where the crude extract is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel or alumina. frontiersin.org Separation occurs as different components move down the column at different rates depending on their polarity. For saponins, column chromatography on silica gel is a common initial purification step. newater.com
High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is widely used for both the analysis and purification of peptides and other complex molecules. nih.govmerckmillipore.com Reversed-phase HPLC (RP-HPLC), which uses a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly effective for separating saponins. google.com It can separate compounds with very similar structures, making it invaluable for purifying this compound from other related saponins present in the extract. nih.gov
Preparative Liquid Chromatography: This is a scaled-up version of HPLC designed to purify larger quantities of a compound. samcotech.comsciengine.com The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to isolate sufficient material for further research. spkx.net.cnhailanresin.com
Flash Chromatography: A rapid form of preparative column chromatography, flash chromatography uses pressure to force the solvent through the column more quickly. gmmpfaudler.com It is an efficient method for intermediate purification steps, bridging the gap between crude column chromatography and high-resolution preparative HPLC. libretexts.org For ionizable compounds like this compound, reversed-phase flash chromatography with pH and buffer adjustments can be an effective strategy. figshare.com
Adsorption and Membrane Filtration Methods
Adsorption Methods: Macroporous adsorption resins are synthetic polymers with a porous structure and large surface area, making them highly effective for the separation and purification of saponins from crude extracts. sciengine.comacs.org The process involves:
Adsorption: The crude extract solution is passed through a column packed with the resin. Saponins are adsorbed onto the resin surface.
Washing: Impurities are washed away using a solvent in which the saponins are not soluble, such as water or a low-concentration ethanol solution. nih.gov
Desorption (Elution): The purified saponins are then eluted from the resin using a suitable solvent, typically a higher concentration of ethanol. nih.gov
Non-polar styrene-based resins like D101 and AB-8 have shown good performance in adsorbing saponins. nih.gov
Table 2: Macroporous Resins Used for Saponin (B1150181) Purification
| Resin Type | Matrix | Application Example | Reference |
|---|---|---|---|
| D101 | Styrene (Non-polar) | Purification of ginsenosides, jujube saponins | |
| NKA-9 | - | Separation of saponins from Paris polyphylla | mdpi.com |
| AB-8 | Styrene (Non-polar) | Purification of sasanquasaponin | nih.gov |
| XAD-7HP | - | Purification of antioxidant peptides | sciengine.com |
Membrane Filtration Methods: Techniques like ultrafiltration (UF) and nanofiltration (NF) use semi-permeable membranes to separate molecules based on size. figshare.com UF membranes can retain large molecules like saponins while allowing smaller impurities such as salts and sugars to pass through. hailanresin.com This method is often used as a pre-purification or concentration step. google.com Nanofiltration operates on a similar principle but with smaller pore sizes, allowing for finer separations. greenskybio.com These methods are advantageous as they are typically conducted under mild conditions, preserving the integrity of the target compound. frontiersin.org
Crystallization and Distillation Techniques for Purity Enhancement
Crystallization: This is a powerful technique for obtaining highly pure solid compounds. samcotech.com The process involves dissolving the partially purified this compound in a suitable solvent system at an elevated temperature to create a supersaturated solution. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of highly ordered crystals, while impurities remain dissolved in the mother liquor. samcotech.com The choice of solvent is critical; for instance, a methanol-water system has been successfully used for the crystallization of other triterpenoid (B12794562) saponins like asiaticoside. A recrystallization step can be performed to further enhance purity.
Distillation: Distillation is primarily used to separate components of a liquid mixture based on differences in their boiling points. In the context of purifying this compound, distillation is not used to purify the acid itself (as it is a solid), but rather to remove and recycle solvents used during the extraction and chromatographic steps. Sub-boiling distillation can be employed to produce high-purity acids or solvents needed for sensitive analytical procedures by vaporizing the liquid surface below its boiling point, which prevents the carryover of non-volatile impurities. acs.org
Method Validation and Optimization for High Purity this compound Isolation
The successful isolation of high-purity this compound hinges on the development and validation of robust and efficient analytical methods. Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. americanpharmaceuticalreview.com This process, typically following guidelines from the International Conference on Harmonisation (ICH), ensures the reliability, consistency, and accuracy of the results obtained from purification methods like High-Performance Liquid Chromatography (HPLC). pensoft.netresearchgate.net Optimization, in parallel, involves systematically adjusting various parameters to achieve the best possible separation and yield. nih.gov
The development of a suitable analytical method begins with selecting the appropriate technology based on the chemical properties of this compound. sigmaaldrich.com For acidic compounds, reversed-phase HPLC with ion suppression through pH control is a common and effective approach. scielo.br The validation process then evaluates several key performance characteristics to ensure the method's suitability. pharmtech.com
Key Validation Parameters
The validation of an analytical method for this compound would encompass the following parameters, as demonstrated in studies of similar organic acids:
Specificity/Selectivity : This ensures that the analytical signal corresponds only to this compound, without interference from other compounds in the sample matrix, such as impurities or degradation products. americanpharmaceuticalreview.comeuropa.eu This can be confirmed by comparing chromatograms of the sample with and without the analyte or by using a photodiode array (PDA) detector to assess peak purity. researchgate.net
Linearity : Linearity is the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. japsonline.com A linear relationship is typically confirmed if the correlation coefficient (R²) is close to 1.000. researchgate.net
Accuracy : Accuracy reflects the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of pure this compound is added to a sample (spiking) and the percentage recovered is calculated. chula.ac.thsaspublishers.com Recovery rates between 92% and 105% are often considered acceptable. chula.ac.th
Precision : Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. japsonline.comresearchgate.net These parameters define the sensitivity of the method. japsonline.com
Robustness : This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, pH, flow rate, or column temperature. americanpharmaceuticalreview.comjapsonline.com
The following table summarizes typical validation data from research on the isolation and quantification of various organic acids, representing the performance characteristics that would be established for a validated this compound isolation method.
Table 1: Representative HPLC Method Validation Parameters for Organic Acid Quantification
| Parameter | Typical Acceptance Criteria | Example Finding from Analogous Research | Reference |
|---|---|---|---|
| Linearity (Correlation Coefficient) | R² ≥ 0.995 | A linear relationship was observed with R² = 0.999. | researchgate.net |
| Accuracy (% Recovery) | 90% - 110% | Recovery rates were between 99% and 101%. | researchgate.net |
| Precision (% RSD) | ≤ 2% | The %RSD for repeatability was less than 2%. | researchgate.net |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 2.28 µg/mL | japsonline.com |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 6.92 µg/mL | japsonline.com |
| Robustness | %RSD ≤ 4% after minor changes | The method was robust to purposeful changes in mobile phase, wavelength, and flow rate. | japsonline.com |
Optimization of Isolation Conditions
Optimization is a systematic process aimed at refining the conditions for extraction and purification to maximize the yield and purity of the target compound. nih.gov For chromatographic methods like HPLC, several factors are manipulated to achieve the best separation of this compound from other components.
Key optimization parameters include:
Mobile Phase Composition : The ratio of solvents (e.g., acetonitrile, methanol (B129727), water) and the pH of the aqueous component are adjusted to control the retention time and resolution of the analyte. pensoft.netresearchgate.net For acidic compounds, using a buffer or adding an acid like formic or phosphoric acid to the mobile phase can suppress ionization and improve peak shape. scielo.brjapsonline.com
Stationary Phase (Column) : Different column chemistries (e.g., C18, C8) and dimensions are tested to find the one providing the best selectivity for this compound. researchgate.net High-purity silica-based columns are often preferred for achieving optimal peak shape. sigmaaldrich.com
Flow Rate and Temperature : Adjusting the flow rate of the mobile phase and the column temperature can influence the speed of the analysis and the resolution between peaks. pensoft.net
Detection Wavelength : The UV detector wavelength is optimized to the absorbance maximum of this compound to ensure the highest sensitivity. pensoft.net
Response Surface Methodology (RSM) is an advanced statistical technique that can be used to efficiently optimize multiple parameters simultaneously, identifying the ideal conditions for extraction and purification with a minimal number of experiments. nih.govitjfs.com
The table below illustrates how chromatographic conditions are typically optimized, using examples from methods developed for other organic acids.
Table 2: Example of Optimization of Chromatographic Conditions for Organic Acid Separation
| Parameter | Condition Tested | Observation/Outcome | Reference |
|---|---|---|---|
| Column | C18 column (150 x 4.6 mm, 5 µm) | Achieved good separation of the target acid from impurities. | pensoft.net |
| Mobile Phase | Acetonitrile : Phosphate buffer (pH 3.0) (50:50 v/v) | Provided isocratic elution with good peak resolution. | pensoft.net |
| Flow Rate | 1.0 mL/min | Resulted in a reasonable run time without compromising separation. | chula.ac.th |
| Column Temperature | 30 °C | Maintained stable retention times. | pensoft.net |
| Detection | UV at 225 nm | Corresponded to the absorbance maximum, ensuring high sensitivity. | pensoft.net |
Through rigorous validation and systematic optimization, a reliable and efficient method for isolating high-purity this compound can be established, which is essential for subsequent structural characterization and biological activity studies. japsonline.comnih.gov
Structural Characterization and Spectroscopic Analysis of Senegenic Acid
Advanced Spectroscopic Techniques for Molecular Structure Elucidation
Modern analytical chemistry employs a variety of spectroscopic methods to determine the intricate structures of natural products like senegenic acid. These techniques probe different aspects of the molecule's physical and chemical properties, from the nuclear environment of individual atoms to the vibrations of chemical bonds and electronic transitions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework and the relative orientation of atoms in space.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, reveals the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are indicative of the electronic environment, while the splitting patterns in ¹H NMR provide information about adjacent protons.
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for establishing connectivity and stereochemistry. longdom.org COSY experiments identify protons that are coupled to each other, helping to piece together molecular fragments. longdom.org NOESY, on the other hand, identifies protons that are close to each other in space, which is essential for determining the relative stereochemistry of the molecule. wordpress.com For instance, 2D NMR spectroscopy has been instrumental in the unambiguous stereochemical assignment of this compound methyl ester. capes.gov.br The analysis of coupling constants and through-space interactions allows for the precise determination of the three-dimensional arrangement of atoms. longdom.orgwordpress.com
Table 1: Representative NMR Data for Triterpenoid (B12794562) Structures (Note: Specific data for this compound is not publicly available, this table represents typical shifts for similar compounds)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-3 | 3.20 (dd) | 79.0 |
| H-12 | 5.25 (t) | 122.5 |
| H-18 | 2.18 (dd) | 41.8 |
| C-28 (COOH) | - | 180.5 |
Data is hypothetical and for illustrative purposes only.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the elemental composition of a compound. wikipedia.org High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large and thermally labile molecules like this compound. acdlabs.com When coupled with tandem mass spectrometry (MSn), ESI can provide detailed structural information through fragmentation analysis. researchgate.netnih.govuma.pt In a tandem MS experiment, a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This process can be repeated (MSn) to build a detailed picture of the molecule's structure. researchgate.netuma.pt For carboxylic acids, common fragmentation patterns include the loss of a hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.orgmiamioh.edu
Ultra-performance liquid chromatography coupled with electrospray ionization and quadrupole time-of-flight mass spectrometry (UPLC-ESI-Q-TOF-MS) is a highly sensitive and accurate technique for analyzing complex mixtures and identifying individual components. frontiersin.orgmdpi.comnih.govresearchgate.net This method combines the separation power of UPLC with the high-resolution mass accuracy of Q-TOF-MS, allowing for the confident identification of compounds based on their retention time, accurate mass, and fragmentation patterns. frontiersin.orgresearchgate.net The fragmentation patterns observed in the MS/MS spectra are crucial for the structural characterization of metabolites. frontiersin.org
Table 2: Common Mass Spectrometry Fragments for Carboxylic Acids
| Fragment | Description |
|---|---|
| [M-H]⁻ | Deprotonated molecule (in negative ion mode) |
| [M-H₂O]⁺ | Loss of a water molecule |
| [M-CH₃]⁺ | Loss of a methyl group |
| [M-OH]⁺ | Loss of a hydroxyl radical. libretexts.orgmiamioh.edu |
| [M-COOH]⁺ | Loss of the carboxylic acid group. libretexts.orgmiamioh.edu |
Infrared (IR) spectroscopy measures the vibration of atoms in a molecule. vscht.cz Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. specac.comutdallas.edu
For this compound, which is a carboxylic acid, the IR spectrum would be expected to show several characteristic absorptions. A very broad peak between 2500 and 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. spectroscopyonline.commsu.eduorgchemboulder.com The C=O stretching vibration of the carbonyl group in the carboxylic acid typically appears as a strong, sharp peak between 1760 and 1690 cm⁻¹. specac.comorgchemboulder.comlibretexts.orgyoutube.com Additionally, the C-O stretching and O-H bending vibrations would also be present in the spectrum. orgchemboulder.comlibretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the specific molecule. specac.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad. orgchemboulder.com |
| C-H stretch (Alkyl) | 2850-2960 | Medium to Strong |
| C=O stretch (Carboxylic Acid) | 1690-1760 | Strong. orgchemboulder.com |
| C-O stretch | 1210-1320 | Medium. orgchemboulder.com |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. msu.edu The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule. vscht.czresearchgate.net A chromophore is the part of a molecule responsible for its color. researchgate.net
For a molecule like this compound, which is a triterpenoid carboxylic acid, the primary chromophore is the carboxylic acid group. However, isolated carbonyl groups and non-conjugated double bonds typically absorb in the far UV region, often below the detection limit of standard spectrophotometers. If there were conjugated double bonds within the structure, the λmax would shift to longer wavelengths (a bathochromic or red shift). matanginicollege.ac.inlibretexts.org The absence of significant absorption in the 220-800 nm range would suggest the lack of extended conjugated systems or aromatic rings in the this compound structure.
Table 4: Typical UV-Vis Absorption Maxima
| Chromophore | λmax (nm) |
|---|---|
| Isolated C=C | < 200 |
| Isolated C=O | ~170 (n→σ), ~280 (n→π, weak) |
| Carboxylic Acid | ~200-210 |
| Conjugated Diene | ~217-245 |
Integration of Spectroscopic Data with Computational Chemistry for Structure Confirmation and Validation
Computational chemistry provides theoretical models that can predict the properties of molecules, including their spectroscopic data. wikipedia.org By comparing experimentally obtained spectroscopic data with computationally predicted data, the proposed structure of a molecule can be confirmed or refined.
Methods like Density Functional Theory (DFT) can be used to calculate the optimized geometry of a molecule and predict its NMR chemical shifts and coupling constants. rsc.orgmit.edu These calculated values can then be compared to the experimental NMR data to validate the structural and stereochemical assignments. rsc.org Similarly, computational methods can predict IR vibrational frequencies and UV-Vis electronic transitions, which can be correlated with the experimental spectra. mit.edu This integration of experimental and computational approaches provides a high level of confidence in the final determined structure of complex natural products like this compound. rsc.orgresearchgate.net
Chemical Synthesis and Derivatization Strategies for Senegenic Acid
Total Synthesis Approaches to Senegenic Acid
While the total synthesis of many complex triterpenoids has been achieved, a complete de novo synthesis of this compound has not been extensively reported in the literature. nih.gov However, the principles of retrosynthetic analysis and advanced stereoselective methodologies provide a clear framework for how such a synthesis could be approached. The complexity of the molecule necessitates a highly strategic and controlled construction of its pentacyclic core and precise installation of its functional groups.
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. nih.govyoutube.comamazonaws.com For a polycyclic natural product like this compound, this analysis involves identifying strategic bonds for disconnection that break the molecule down into manageable fragments. nih.gov
A hypothetical retrosynthetic analysis of this compound would likely prioritize the formation of the intricate five-ring system. Key disconnections could include:
Late-stage functional group interconversions: The carboxylic acid and hydroxyl groups could be viewed as modifications of a core hydrocarbon skeleton, allowing for more robust ring-closing strategies.
Ring-closing reactions: Strategies such as intramolecular Diels-Alder reactions, radical cyclizations, or cationic polyene cyclizations, which have been successfully employed in the synthesis of other triterpenes, would be prime candidates for constructing the A/B and D/E ring systems. acs.org
Annulation strategies: Stepwise construction of the rings (e.g., A → AB → ABC → ABCD → ABCDE) via annulation reactions (e.g., Robinson annulation) would offer a high degree of control but likely result in a longer synthetic sequence.
The analysis would aim to simplify the complex core into precursor molecules that allow for the strategic and stereocontrolled formation of the numerous carbon-carbon bonds and chiral centers.
Table 1: Hypothetical Retrosynthetic Strategies for Polycyclic Terpenoids
| Strategy | Description | Applicability to this compound Core |
|---|---|---|
| Cationic Polyene Cyclization | An enzyme-mimicking cascade reaction where a polyene precursor is cyclized via carbocationic intermediates to form multiple rings in a single step. | Potentially powerful for forming the A/B/C/D ring system in a biomimetic fashion, but requires careful substrate design to control stereochemistry. |
| Intramolecular Diels-Alder Reaction | A [4+2] cycloaddition reaction within a single molecule to form a six-membered ring, establishing multiple stereocenters simultaneously. | Could be employed to construct the C ring or D/E ring systems, with stereochemical outcomes predictable by orbital symmetry rules. |
| Radical Cascade Cyclizations | A sequence of intramolecular additions of radical intermediates to form multiple rings. | Useful for building the polycyclic system, particularly for forming five- and six-membered rings. |
The control of stereochemistry is paramount in the synthesis of natural products. This compound possesses multiple stereogenic centers, and any successful total synthesis must address their formation with high fidelity. Stereoselective synthesis aims to produce a specific stereoisomer from a starting material. nih.gov
Key methodologies applicable to a synthesis of this compound would include:
Substrate-Controlled Diastereoselection: Existing stereocenters in a synthetic intermediate can direct the stereochemical outcome of subsequent reactions. For example, the facial selectivity of reductions or alkylations can be influenced by the steric hindrance of one face of the molecule.
Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials from nature (e.g., amino acids, sugars, or simple terpenes) to introduce chirality into the synthetic sequence.
Asymmetric Catalysis: The use of chiral catalysts (metal complexes or organocatalysts) can induce enantioselectivity in key bond-forming reactions, such as asymmetric hydrogenations, epoxidations, or aldol (B89426) reactions, to set critical stereocenters.
Enzyme-Mediated Resolutions: Lipases and other enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of enantiopure intermediates. mdpi.commdpi.comnih.gov This is particularly useful for resolving racemic alcohols or esters created during the synthesis. mdpi.com
Syntheses of related pentacyclic triterpenes, such as oleanolic acid and β-amyrin, have demonstrated the power of combining these strategies to achieve enantioselective access to these complex scaffolds. acs.org
Semisynthesis from Natural Precursors
Given the significant challenges of total synthesis, a more practical and widely used approach is semisynthesis. This involves starting with a structurally complex and naturally abundant precursor that can be chemically modified to yield the desired target molecule. nih.gov This strategy leverages nature's ability to efficiently assemble the complex polycyclic core.
The primary precursors for the semisynthesis of this compound are triterpenoid (B12794562) saponins (B1172615) isolated from plants of the Polygala genus, such as Polygala senega (Seneca snakeroot) and Polygala tenuifolia. researchgate.netnih.gov These plants are rich sources of oleanane-type saponins, which are glycosides of a triterpenoid aglycone. Senegenin (B1205072) is a key aglycone (or sapogenin) that serves as a direct precursor. frontiersin.org
The isolation process typically involves the following steps:
Extraction: The dried plant material (usually the roots) is ground and extracted with a solvent, often methanol (B129727) or ethanol (B145695), to pull out the saponins and other metabolites.
Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., n-butanol and water) to separate compounds based on polarity. Saponins are typically enriched in the butanolic fraction.
Chromatography: The enriched fraction is subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, reversed-phase C18) to separate the complex mixture of saponins.
Purification: Final purification of individual saponins is often achieved using high-performance liquid chromatography (HPLC). researchgate.net
Once a pure saponin (B1150181) precursor is isolated, targeted chemical reactions are employed to convert it into this compound. The most critical transformation is the removal of the sugar chains attached to the triterpenoid core.
Hydrolysis of Glycosidic Bonds: The primary method for cleaving the sugar moieties is hydrolysis. This can be achieved under various conditions:
Acidic Hydrolysis: Treatment with a mineral acid (e.g., HCl, H₂SO₄) effectively cleaves the glycosidic linkages to release the aglycone, senegenin. frontiersin.org Care must be taken to avoid unwanted side reactions or degradation of the aglycone under harsh acidic conditions.
Basic Hydrolysis: Alkaline conditions can be used to selectively cleave ester-linked sugars without affecting ether-linked ones.
Enzymatic Hydrolysis: Specific glycosidase enzymes can be used for a milder and more selective removal of sugar units.
Following hydrolysis to obtain the senegenin aglycone, further functional group manipulations may be necessary to arrive at the final structure of this compound.
Development of this compound Derivatives
The synthesis of derivatives or analogs of a natural product is a cornerstone of medicinal chemistry. This process allows researchers to investigate structure-activity relationships (SAR), improve potency, enhance selectivity, and optimize pharmacokinetic properties. For this compound, derivatization would focus on its key functional groups: the two carboxylic acids and the secondary hydroxyl groups.
Common derivatization strategies include:
Esterification: The carboxylic acid groups can be converted into a wide variety of esters (e.g., methyl, ethyl, propargyl esters) to alter polarity and cell permeability. acs.org
Amidation: Reaction of the carboxylic acids with amines produces amides. This introduces new hydrogen bonding capabilities and can significantly impact biological interactions. Amide derivatization at the C-28 position of other oleanane (B1240867) triterpenoids has been shown to result in highly cytotoxic compounds. acs.org
"Click" Chemistry: Introduction of an azide (B81097) or alkyne handle onto the this compound scaffold allows for its conjugation with other molecules using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective reaction. acs.org This can be used to attach fluorescent probes, targeting ligands, or other functional moieties.
Modification of Hydroxyl Groups: The hydroxyl groups can be acylated to form esters or alkylated to form ethers, which can protect the group or modulate its hydrogen-bonding potential.
These modifications can produce a library of compounds for biological screening, helping to identify derivatives with improved therapeutic potential.
Table 2: Potential Derivatization Strategies for this compound
| Target Functional Group | Reaction Type | Resulting Derivative | Potential Purpose |
|---|---|---|---|
| Carboxylic Acid | Esterification | Ester | Increase lipophilicity, create prodrugs. |
| Carboxylic Acid | Amidation | Amide | Modify hydrogen bonding, alter biological target affinity. |
| Hydroxyl Group | Acylation | Ester | Mask polar group, improve membrane permeability. |
| Hydroxyl Group | Alkylation | Ether | Remove hydrogen bond donor capability. |
Design Principles for Structural Modification to Enhance Bioactivity
Detailed structure-activity relationship (SAR) studies specifically for this compound or its aglycone, senegenin, are scarce. Generally, the bioactivity of triterpenoid saponins can be influenced by several structural features. The nature and position of glycosidic chains, as well as modifications to the core oleanane scaffold, are known to play a crucial role in the biological effects of this class of compounds.
For related saponins, research has indicated that the type and number of sugar moieties attached to the aglycone can significantly impact their pharmacological profile, including absorption, distribution, metabolism, and excretion (ADME) properties. Hydrolysis of these sugar chains, for instance, can sometimes lead to an increase in the bioactivity of the resulting aglycone.
In the broader context of natural product chemistry, common design principles for enhancing bioactivity through structural modification include:
Introduction of functional groups: Adding or modifying functional groups such as hydroxyl, carboxyl, or amino groups to alter polarity, solubility, and interaction with biological targets.
Modification of existing functionalities: Esterification, etherification, or amidation of hydroxyl and carboxyl groups to modulate pharmacokinetic and pharmacodynamic properties.
Skeletal modifications: Alterations to the core ring structure to explore novel pharmacological space and improve target specificity.
However, the application of these principles directly to this compound has not been extensively documented, and thus, a clear set of design rules for enhancing its specific bioactivities has yet to be established.
Synthetic Routes to Novel this compound Analogues
The scientific literature does not currently contain detailed reports on the total synthesis or the semi-synthetic derivatization of this compound to produce novel analogues. The complex, stereochemically rich structure of senegenin presents a formidable challenge for total synthesis.
While general methods for the modification of other triterpenoid saponins exist, their direct application to this compound is not described. Such synthetic routes would likely involve:
Isolation and purification: Obtaining a sufficient quantity of the natural product from Polygala senega or other plant sources.
Protection-deprotection strategies: Selectively protecting certain functional groups while modifying others to achieve the desired chemical transformation.
Functional group interconversion: Employing a range of organic reactions to convert existing functional groups into new ones.
Coupling reactions: Attaching new fragments to the senegenin scaffold to create hybrid molecules with potentially enhanced or novel bioactivities.
The absence of published research in this specific area indicates a significant gap in the medicinal chemistry of this compound. Future investigations into the synthesis of this compound analogues are necessary to fully explore its therapeutic potential and to establish a clear understanding of its structure-activity relationships.
Structure Activity Relationship Sar Studies of Senegenic Acid and Its Derivatives
Correlating Specific Structural Features with Observed Biological Activities
Detailed studies that systematically modify the structure of senegenic acid and measure the corresponding changes in biological activity are not well-documented. For the general class of triterpenoid (B12794562) saponins (B1172615), research indicates that both the aglycone (the non-sugar part, in this case, senegenin) and the attached sugar moieties play crucial roles in activities such as hemolytic, cytotoxic, and anti-inflammatory effects. nih.govsci-hub.semdpi.com The type of aglycone skeleton (e.g., oleanane (B1240867), ursane), the number and type of sugar chains, and the presence of functional groups like hydroxyl or carboxyl groups are known to be important determinants of activity. sci-hub.senih.gov For instance, monodesmosidic saponins (with one sugar chain) are often found to be more hemolytic than bidesmosidic ones (with two sugar chains). sci-hub.se However, specific studies that apply these principles directly to a series of this compound derivatives are not available.
Identification of Key Pharmacophores and Critical Functional Groups
A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a biological activity. For pentacyclic triterpenes in general, the pentacyclic skeleton itself and the carboxylic acid group have been identified as important pharmacophores for activities like topoisomerase inhibition. jcbsc.org Research on related triterpenoid saponins from Polygala suggests that the presence and nature of sugar units at positions C-3 and/or C-28 of the aglycone are important for anti-inflammatory activity. mdpi.com Despite these general findings for related compounds, specific pharmacophore models for this compound have not been developed or published. The critical functional groups unique to this compound that are essential for its specific biological targets remain to be identified through dedicated research.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) studies use mathematical models to correlate the chemical structure of compounds with their biological activity. nih.gov This computational technique is valuable for predicting the activity of new derivatives and guiding drug design. While QSAR models have been developed for various classes of triterpenoids, there are no specific QSAR models reported in the scientific literature for this compound. nih.gov The development of such models requires a dataset of this compound derivatives with measured biological activities, which appears to be unavailable at present.
Molecular Docking and Computational Approaches to SAR Elucidation
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for understanding how a ligand, such as this compound, might interact with a biological target at the molecular level. This approach can help elucidate SAR by visualizing interactions between specific functional groups and the target's active site. A search of the existing literature did not yield any studies specifically reporting on the molecular docking of this compound or its derivatives to any biological targets.
Preclinical Pharmacological Mechanisms and in Vitro / in Vivo Models for Senegenic Acid Research
Investigation of Cellular and Molecular Mechanisms
The pharmacological actions of senegenic acid are rooted in its ability to modulate key cellular and molecular processes. Research has focused on its interaction with intracellular signaling pathways, its influence on gene and protein expression, and its resulting effects on fundamental cellular functions.
Intracellular signal transduction pathways are complex networks that relay signals from the cell surface to intracellular targets, ultimately dictating cellular responses. nih.gov this compound has been shown to influence these pathways, contributing to its observed pharmacological effects.
One of the key pathways implicated in the action of this compound is the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation. Studies on related compounds, such as senegenin (B1205072), have demonstrated the activation of the PI3K/Akt pathway, which is associated with neuroprotective effects against Aβ-induced apoptosis and oxidative stress in PC12 cells. nih.gov This suggests that this compound may exert its effects through similar mechanisms, although direct evidence is still emerging.
Furthermore, the modulation of signaling pathways involving protein kinases is a common mechanism for many bioactive compounds. nih.gov These kinases are central to signal transduction and regulate a multitude of cellular processes. wikipedia.org While specific interactions of this compound with various protein kinases are yet to be fully elucidated, its broad pharmacological profile suggests potential interactions with multiple signaling cascades. The regulation of these pathways can lead to changes in gene expression and cellular function, contributing to the therapeutic potential of the compound. nih.gov
The modulation of intracellular signaling pathways by this compound ultimately translates into changes in gene expression and the regulation of protein function. wikipedia.org Gene expression is a highly regulated process that determines the production of proteins, which in turn carry out most cellular functions. wikipedia.org
Research indicates that this compound can influence the expression of genes involved in inflammation and cell cycle regulation. For instance, studies on plant extracts containing this compound have shown alterations in the expression of inflammatory mediators. nih.gov This suggests that this compound may exert its anti-inflammatory effects by downregulating the expression of pro-inflammatory genes and upregulating anti-inflammatory ones.
The regulation of protein expression and function is also a key aspect of this compound's mechanism of action. For example, in the context of neuroprotection, related compounds have been shown to affect the expression of proteins involved in apoptosis, such as the Bax/Bcl-2 ratio. researchgate.net This indicates a potential mechanism whereby this compound could protect cells from programmed cell death by modulating the expression of key regulatory proteins. Further research is needed to identify the specific transcription factors and regulatory proteins that are targeted by this compound.
The modulation of signaling pathways and gene expression by this compound results in a range of beneficial effects on key cellular processes, including anti-inflammatory, anticancer, and neuroprotective activities.
Anti-inflammatory Effects: this compound has demonstrated anti-inflammatory properties in various in vitro models. nih.govtargetmol.com It has been shown to inhibit the production of inflammatory mediators, suggesting its potential in mitigating inflammatory responses. nih.gov This is often associated with the modulation of signaling pathways like NF-κB, a key regulator of inflammation.
Anticancer Effects: Preliminary studies suggest that this compound may possess anticancer properties. researchgate.net Like many other terpenoids, it may induce apoptosis and inhibit the proliferation of cancer cells. mdpi.com For example, research on root extracts of Polygala senega, which contains this compound, has shown anticancer activity against A549 lung cancer cells. researchgate.net The proposed mechanisms often involve the induction of cell cycle arrest and apoptosis through various signaling pathways. mdpi.com
Neuroprotective Effects: this compound and its derivatives have shown promise in protecting neuronal cells from damage. researchgate.net In vitro studies using PC12 cells have demonstrated that related compounds can protect against oxidative stress-induced apoptosis, a process implicated in neurodegenerative diseases. nih.gov The neuroprotective effects are often attributed to the activation of pro-survival pathways like PI3K/Akt and the inhibition of apoptotic cascades. nih.gov
Interactive Data Table: Cellular Processes Influenced by this compound
| Cellular Process | Key Findings | Potential Mechanisms |
| Anti-inflammatory | Inhibition of inflammatory mediators. nih.gov | Modulation of NF-κB signaling pathway. |
| Anticancer | Inhibition of cancer cell growth and induction of apoptosis. researchgate.net | Cell cycle arrest, induction of apoptosis. mdpi.com |
| Neuroprotective | Protection against oxidative stress and apoptosis in neuronal cells. nih.govresearchgate.net | Activation of PI3K/Akt pathway, modulation of Bax/Bcl-2 ratio. nih.govresearchgate.net |
In Vitro Pharmacological Studies
In vitro studies are fundamental to understanding the pharmacological properties of this compound at the cellular and molecular level. These studies provide a controlled environment to investigate its mechanisms of action without the complexities of a whole organism.
Cell line models are invaluable tools for elucidating the mechanisms of action of bioactive compounds. The PC12 cell line, derived from a rat pheochromocytoma, is a widely used model for studying neuroprotective effects because these cells exhibit neuronal characteristics upon differentiation.
Studies have utilized PC12 cells to investigate the neuroprotective potential of compounds structurally related to this compound. For instance, senegenin, a close derivative, has been shown to protect PC12 cells from Aβ₁₋₄₂-induced apoptosis and oxidative stress. nih.gov This protective effect was associated with the activation of the PI3K/Akt signaling pathway. nih.gov Similarly, metabolites of this compound have demonstrated selective neuroprotective effects in in vitro bioassays. researchgate.net These studies typically involve treating the cells with a neurotoxic agent to induce damage and then assessing the protective effects of the test compound by measuring cell viability, apoptosis rates, and markers of oxidative stress. nih.gov
Interactive Data Table: Use of PC12 Cells in this compound-Related Research
| Study Focus | Model System | Key Findings |
| Neuroprotection | Aβ₁₋₄₂-induced toxicity in PC12 cells | Senegenin decreased apoptosis and oxidative stress via the PI3K/Akt pathway. nih.gov |
| Neuroprotection | Oxidative stress model in PC12 cells | Metabolites of this compound showed neuroprotective effects. researchgate.net |
Enzymatic Assays and Receptor Binding Studies
Enzymatic assays and receptor binding studies are crucial for identifying specific molecular targets of this compound. These assays allow for the direct measurement of the interaction between the compound and its target protein.
Enzymatic Assays: These assays are used to determine the effect of a compound on the activity of a specific enzyme. creative-enzymes.comnih.gov For example, if this compound is hypothesized to inhibit an enzyme involved in an inflammatory pathway, an enzymatic assay can be used to quantify this inhibition. While specific enzymatic assays for this compound are not extensively reported in the available literature, this approach is essential for a detailed mechanistic understanding.
Receptor Binding Studies: These studies are designed to determine if a compound binds to a specific receptor and to characterize the affinity and specificity of this binding. msdmanuals.comdost.gov.ph Ligands bind to specific recognition sites on receptor macromolecules. msdmanuals.com For instance, if this compound is thought to exert its effects through a particular G protein-coupled receptor (GPCR), a receptor binding assay could confirm this interaction. Polygalic acid, another name for this compound, has been suggested to bind to IL-4 receptor binding sites. targetmol.com This indicates a potential mechanism for its immunomodulatory effects. Further receptor binding studies are needed to explore the full spectrum of its receptor interactions.
In Vivo Animal Model Research
Research into the therapeutic potential of this compound and related compounds from the Polygala genus relies heavily on in vivo animal models to bridge the gap between laboratory findings and potential clinical applications. These models are crucial for understanding the biological effects of these natural products within a complex, living system.
Development and Validation of Relevant Preclinical Disease Models (e.g., anti-inflammatory, anticancer, cardiovascular models)
The validation of this compound's therapeutic activities requires the use of established and relevant preclinical disease models. While research on this compound itself is specific, studies often involve extracts from Polygala species, rich in saponins (B1172615) like this compound, or closely related compounds such as senegenin.
Anti-inflammatory Models: The anti-inflammatory properties of Polygala saponins have been assessed using several well-established in vivo models. The carrageenan-induced paw edema model is a standard for evaluating acute inflammation. ms-editions.clnih.gov In this model, an inflammatory agent (carrageenan) is injected into the paw of a rodent, causing measurable swelling. The reduction in this edema following treatment with a test compound indicates anti-inflammatory activity. ms-editions.cl Methanol (B129727) extracts from the aerial parts and roots of Polygala anatolica demonstrated significant anti-inflammatory effects in carrageenan- and prostaglandin (B15479496) E2-induced paw edema models. ms-editions.cl Similarly, saponins isolated from Polygala japonica showed notable anti-inflammatory effects in the carrageenan-induced mouse paw edema test. nih.gov
Senegenin, a key metabolite, has been investigated in models of sepsis-induced acute lung injury (ALI) and acute liver injury in rats. nih.govchemfaces.com These models, often induced by agents like lipopolysaccharide (LPS) or through procedures like cecal ligation and puncture (CLP), replicate complex inflammatory cascades seen in human systemic inflammatory conditions. nih.govchemfaces.com
Anticancer Models: For anticancer research, xenograft models are commonly employed. An ethanolic root extract of Polygala senega was evaluated in a mammalian model where mice were chronically treated with the carcinogen benzo[a]pyrene (B130552) to induce lung cancer. nih.gov Another critical aspect of cancer progression is angiogenesis, the formation of new blood vessels that supply tumors. The anti-angiogenic potential of senegin III, a saponin (B1150181) from Polygala senega, was demonstrated using a mouse Matrigel plug assay. nih.gov In this model, Matrigel mixed with a pro-angiogenic factor is implanted subcutaneously, and the extent of new vessel formation into the plug is measured. nih.gov Furthermore, the direct effect on tumor growth was assessed in mice subcutaneously inoculated with murine sarcoma S180 cells. nih.gov
Cardiovascular Models: Modern pharmacological studies have pointed to the potential protective effects of Polygalae Radix on the cardiovascular system. frontiersin.orgfrontiersin.org However, based on the available literature, specific in vivo cardiovascular disease models for directly testing this compound or its closely related saponins are not as extensively documented as those for inflammation and cancer.
| Therapeutic Area | Animal Model | Inducing Agent/Procedure | Key Findings | Reference |
|---|---|---|---|---|
| Anti-inflammatory | Mouse Paw Edema | Carrageenan, Prostaglandin E2 | Extracts of Polygala anatolica and saponins from Polygala japonica reduced paw swelling. | ms-editions.clnih.gov |
| Anti-inflammatory | Rat Acute Lung Injury (ALI) | Cecal Ligation and Puncture (CLP) | Senegenin attenuated lung injury by reducing inflammatory markers. | chemfaces.com |
| Anticancer | Mouse Lung Cancer Model | Benzo[a]pyrene | Polygala senega root extract showed positive modulation of signaling proteins related to apoptosis. | nih.gov |
| Anticancer (Anti-angiogenesis) | Mouse Matrigel Plug Assay | Basic Fibroblast Growth Factor (bFGF) | Senegin III inhibited bFGF-induced neovascularization. | nih.gov |
| Anticancer | Murine Sarcoma Xenograft | S180 Sarcoma Cells | Senegin III suppressed tumor growth. | nih.gov |
Pharmacodynamic Profiling and Mechanistic Assessment in Animal Systems
Pharmacodynamic studies in animal models are essential to understand how this compound and related compounds exert their effects. These studies reveal the molecular mechanisms of action within a living organism.
In anti-inflammatory models, senegenin has been shown to exert its effects by modulating key signaling pathways. Research indicates that it inhibits the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. nih.gov The activation of NF-κB is a critical step in the inflammatory response, leading to the production of pro-inflammatory cytokines. Senegenin treatment in animal models significantly decreased the levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.govchemfaces.com
The anticancer mechanisms of Polygala senega extracts have also been elucidated in vivo. In mice treated with a carcinogen, the administration of the extract led to the upregulation of apoptotic signals, including p53, Bax, and Caspase-3. nih.gov Concurrently, it caused a downregulation of pro-survival and proliferation markers such as Bcl-2 and proliferating cell nuclear antigen (PCNA). nih.gov The anti-angiogenic effect of senegin III is believed to stem from its ability to induce pigment epithelium-derived factor (PEDF), a potent natural inhibitor of angiogenesis. nih.gov
Beyond these areas, saponins from Polygala senega have demonstrated significant immunomodulatory activity in mouse models, where they act as immunological adjuvants. google.comnih.gov When co-administered with an antigen, these saponins significantly increased specific antibody responses, particularly of the IgG2a subclass, and enhanced the production of Interleukin-2 (IL-2), indicating a stimulation of the immune response. nih.govresearchgate.netresearchgate.net
| Compound/Extract | Therapeutic Effect | In Vivo Model | Observed Mechanism of Action | Reference |
|---|---|---|---|---|
| Senegenin | Anti-inflammatory | Rat models of sepsis and injury | Inhibition of TLR4/NF-κB pathway; reduction of TNF-α, IL-1β, IL-6. | nih.govchemfaces.com |
| Polygala senega Extract | Anticancer | Mouse lung cancer model | Upregulation of p53, Bax, Caspase-3; downregulation of Bcl-2, PCNA. | nih.gov |
| Senegin III | Anti-angiogenic / Anticancer | Mouse Matrigel plug and sarcoma models | Induction of pigment epithelium-derived factor (PEDF). | nih.gov |
| Polygala senega Saponins | Immunological Adjuvant | Mouse immunization model | Increased IgG2a antibody response and IL-2 production. | nih.govresearchgate.net |
Integration of In Vitro and In Vivo Data for Translational Research
Translational research aims to "translate" findings from basic science into practical applications for human health. google.com A critical component of this process is the integration of data from both in vitro (cell-based) and in vivo (animal) studies. A strong correlation between these two sets of data provides greater confidence in a compound's therapeutic potential.
Studies on Polygala saponins exemplify this integrated approach. For instance, the anticancer properties of a Polygala senega root extract were demonstrated both in vitro on a human lung adenocarcinoma cell line (A549) and in vivo in a mouse cancer model. nih.gov The in vitro experiments showed that the extract induced apoptosis (chromatin fragmentation) and reduced cell viability, while the in vivo studies confirmed the modulation of key apoptotic and cell proliferation proteins. nih.gov This consistency across models strengthens the scientific validation of its anticancer potential. nih.gov
Similarly, the anti-angiogenic activity of senegin III was first identified through in vitro studies showing it selectively inhibited the proliferation and tube formation of human umbilical vein endothelial cells (HUVECs). nih.gov These findings were then confirmed in vivo with the mouse Matrigel plug assay, which showed a reduction in neovascularization. nih.gov This dual approach also allowed for structure-activity relationship studies, which indicated that specific chemical moieties on the saponin molecule were essential for its activity in vitro, providing a rationale for its observed effects in vivo. nih.gov
The anti-inflammatory mechanisms of senegenin have also been studied using this integrated method. The inhibition of pro-inflammatory mediators and pathways like NF-κB was observed both in cell cultures (in vitro) and in animal models of inflammation (in vivo), providing a cohesive picture of its mechanism of action. nih.gov However, researchers also note that a direct correlation between in vitro and in vivo data for saponins can sometimes be challenging, as factors like toxicity and bioavailability in a whole organism can complicate the translation of in vitro cytotoxicity results to in vivo efficacy. dovepress.com
Advanced Research Methodologies and Future Directions in Senegenic Acid Studies
Omics-Based Investigations
"Omics" technologies represent a suite of high-throughput techniques designed to comprehensively analyze the entire collection of a specific type of biological molecule in a cell, tissue, or organism. frontlinegenomics.comnih.gov These approaches are fundamental to modern biological research, offering an unprecedented, system-wide view of molecular and cellular processes. frontlinegenomics.commdpi.com For senegenic acid, omics-based investigations can move beyond the study of single targets to create a holistic profile of its biological impact. The primary omics fields—genomics, transcriptomics, proteomics, and metabolomics—are based on the central dogma of molecular biology. nih.gov By generating massive datasets, these technologies provide a powerful foundation for understanding the complex interactions within a biological system in response to a specific stimulus, such as exposure to this compound. nih.govnih.gov
| Omics Field | Molecules Studied | Core Objective | Key Technologies |
|---|---|---|---|
| Transcriptomics | RNA transcripts (coding and non-coding) | To quantify gene expression levels and identify which genes are active in a cell at a given time. mdpi.comnih.gov | Next-Generation Sequencing (NGS), Microarrays scielo.org.mx |
| Proteomics | Proteins (the complete set, or proteome) | To identify and quantify proteins and their modifications, providing insight into cellular functions and signaling pathways. nih.govisaaa.org | Mass Spectrometry (MS), 2D Gel Electrophoresis scielo.org.mx |
| Metabolomics | Metabolites (small molecules like lipids, amino acids, sugars) | To profile the complete set of metabolites, which provides a direct functional readout of cellular state and physiological activity. frontlinegenomics.comisaaa.org | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy nih.govescholarship.org |
To achieve a comprehensive biological profile of this compound, a multi-layered omics approach is essential. Each layer provides a unique and complementary perspective on the compound's mechanism of action. mdpi.com
Transcriptomics analyzes the complete set of RNA transcripts, revealing which genes are switched on or off in response to this compound. nih.gov This provides the first clues into the cellular pathways being modulated, such as those involved in inflammation, cell growth, or metabolism. escholarship.org
Proteomics moves a step further by studying the proteome—the entire set of proteins. nih.gov Since proteins are the functional workhorses of the cell, proteomics can identify which proteins this compound directly or indirectly affects, how their abundance changes, and whether their post-translational modifications are altered. nih.gov This is crucial for linking gene expression changes to functional outcomes. isaaa.org
Together, these three "big omics" can create a detailed molecular signature of this compound's effects, identifying the genes, proteins, and metabolic pathways it perturbs. nih.govfrontiersin.org
The true power of omics lies in the integration of these vast and diverse datasets. mdpi.comfrontiersin.org The goal of high-throughput data integration is to combine information from transcriptomics, proteomics, and metabolomics to build a unified, systems-level model of a biological response. frontiersin.orgnumberanalytics.com This approach, often called systems biology, moves beyond a one-gene-at-a-time analysis to understand how different molecular components interact as a network. nih.govnih.gov
Computational Modeling and Simulation
Computational modeling and simulation have become indispensable tools in modern drug discovery and molecular biology, offering ways to investigate biological phenomena in silico (on a computer). afjbs.comijpsr.com These methods can predict how a molecule like this compound might behave, interact with biological targets, and influence cellular systems, thereby accelerating research and reducing the need for costly and time-consuming laboratory experiments. researchgate.netjck.bio
At the heart of understanding a compound's biological activity is elucidating its interaction with protein targets. nih.gov Molecular dynamics (MD) simulations are a powerful computational method that models the physical movements of atoms and molecules over time. mdpi.comnih.gov By applying the principles of physics, MD simulations can provide a detailed, dynamic view of how this compound might bind to a specific receptor. frontiersin.org
This process typically involves:
Molecular Docking: A computational technique that predicts the preferred orientation of a ligand (this compound) when bound to a receptor to form a stable complex. nih.govnih.gov This helps identify potential binding sites on a protein.
MD Simulation: Following docking, MD simulations are run to refine the interaction model. These simulations can reveal the stability of the ligand-receptor complex, show how the protein's conformation might change to accommodate the ligand (an "induced fit"), and identify the key amino acid residues involved in the binding through interactions like hydrogen bonds. researchgate.netrsc.org
Modeling these ligand-receptor interactions is crucial for hypothesizing the mechanism of action and can guide the design of modified versions of this compound with improved affinity or specificity. frontiersin.org
| Methodology | Primary Function | Application to this compound |
|---|---|---|
| Molecular Docking | Predicts the binding pose of a ligand to a protein receptor. ajol.info | Identify potential protein targets and predict how this compound fits into their active sites. ijpsr.com |
| Molecular Dynamics (MD) Simulation | Simulates the physical motion of atoms and molecules to study the dynamic behavior of biological systems. nih.govnih.gov | Analyze the stability of the this compound-receptor complex and visualize detailed atomic-level interactions over time. frontiersin.org |
| Predictive Modeling (Machine Learning) | Uses algorithms to learn from existing data and make predictions on new data. afjbs.com | Predict biological activity, pharmacokinetic properties, or potential toxicity of this compound and its derivatives. researchgate.netnih.gov |
| Systems Biology Modeling | Integrates multi-omics data to model complex biological networks and pathways. numberanalytics.comnih.gov | Simulate the systemic effect of this compound on cellular networks to understand its holistic impact. frontiersin.org |
Beyond single-target interactions, computational approaches can be used to predict the broader biological effects of this compound. Predictive modeling, often employing machine learning algorithms, uses existing biological and chemical data to forecast the properties and behaviors of new compounds. afjbs.comjck.bio
In silico approaches for this compound could include:
Structure-Activity Relationship (SAR) Studies: Analyzing how modifications to the chemical structure of this compound affect its biological activity, helping to design more potent derivatives. frontiersin.org
Pharmacokinetic Prediction (ADME): Modeling the Absorption, Distribution, Metabolism, and Excretion of this compound to predict how it would behave in an organism. frontiersin.org
Toxicity Prediction: Using computational models trained on data from other molecules to predict the potential toxicity of this compound, flagging potential issues early in the research process. mdpi.com
By building predictive models based on integrated data from omics and other experiments, researchers can simulate drug responses and prioritize the most promising research avenues for this compound, making the discovery process more efficient and targeted. nih.govnih.gov
Bioengineering and Synthetic Biology Applications
Bioengineering and synthetic biology represent a paradigm shift from studying natural systems to designing and building new ones. uni-goettingen.dewikipedia.org These fields offer powerful future directions for research involving this compound, focusing on its production and the engineering of novel biological systems that utilize it.
Synthetic biology applies engineering principles—such as the design-build-test cycle—to biological systems. numberanalytics.comeuropa.eu A key application relevant to natural products like this compound is the engineering of microorganisms (such as yeast or bacteria) to act as cellular factories. hudsonlabautomation.com By transferring the biosynthetic pathway for this compound from its natural source into a microbe, it may be possible to produce the compound more sustainably, efficiently, and at a larger scale than through chemical synthesis or extraction from natural sources. This approach has been successfully used for other complex molecules like artemisinic acid. europa.euhudsonlabautomation.com
Bioengineering can also be applied to develop novel materials and therapeutic systems. For instance, natural polymers like hyaluronic acid and alginate are widely used to create hydrogels for tissue engineering and drug delivery. frontiersin.orgnih.govnih.gov Future research could explore the possibility of incorporating this compound into such biomaterials to create scaffolds that not only support tissue regeneration but also provide localized therapeutic effects. Furthermore, nucleic acid engineering could be used to design DNA or RNA-based nanostructures or biosensors that respond to or interact with this compound for diagnostic or therapeutic purposes. cornell.edu These approaches open the door to creating entirely new applications for this compound that are built on rational engineering design principles. numberanalytics.comfrontiersin.org
Development of Engineered Biological Systems for Optimized this compound Production
The natural abundance of this compound is low, making its extraction from plant sources inefficient and unsustainable. cas.org To address this, researchers are turning to synthetic biology and metabolic engineering to develop optimized biological systems for its production. nih.govmoneynation.com This involves harnessing the biosynthetic power of microorganisms, such as yeast and bacteria, and genetically engineering them to produce this compound and other valuable triterpenoids. nih.govmoneynation.commdpi.com
The biosynthesis of triterpenoid (B12794562) saponins (B1172615), the class of compounds to which this compound belongs, is a complex process involving multiple enzymatic steps. frontiersin.orguoa.gr Key enzymes in this pathway include oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYP450s), and uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs). frontiersin.orgcjnmcpu.com By identifying and overexpressing the genes encoding these enzymes in microbial hosts, it is possible to reconstruct the biosynthetic pathway and produce specific triterpenoids. nih.govcjnmcpu.com
For instance, significant progress has been made in the production of other triterpenoids, such as artemisinin (B1665778) and glycyrrhetinic acid, using engineered yeast. moneynation.comcjnmcpu.com These successes provide a roadmap for developing a microbial production platform for this compound. The process would involve:
Identifying and cloning the specific genes from Polygala tenuifolia responsible for this compound biosynthesis.
Introducing these genes into a suitable microbial host , such as Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria). moneynation.commdpi.com
Optimizing the metabolic pathways within the host to enhance the production of precursors and intermediates. numberanalytics.com
Fine-tuning the expression of the biosynthetic genes to maximize the yield of this compound.
This approach not only offers a more sustainable and cost-effective source of this compound but also provides a platform for producing novel derivatives with potentially enhanced therapeutic properties. cas.org
Table 1: Key Enzymes in Triterpenoid Biosynthesis
| Enzyme Class | Function | Relevance to this compound Production |
| Oxidosqualene Cyclases (OSCs) | Catalyze the cyclization of 2,3-oxidosqualene (B107256) to form the basic triterpenoid skeletons. frontiersin.orguoa.gr | Essential for creating the foundational structure of this compound. |
| Cytochrome P450 Monooxygenases (CYP450s) | Mediate oxidation reactions, adding functional groups to the triterpenoid backbone. frontiersin.orgcjnmcpu.com | Crucial for the specific chemical modifications that define this compound. |
| Uridine Diphosphate-dependent Glycosyltransferases (UGTs) | Catalyze the attachment of sugar moieties to the triterpenoid structure. frontiersin.orgcjnmcpu.com | Important for the synthesis of saponins derived from this compound. |
Design of Microphysiological Systems (MPS) for In Vitro Testing
To better understand the biological activities of this compound, researchers are developing sophisticated in vitro models known as microphysiological systems (MPS), or "organs-on-a-chip". nih.govnc3rs.org.uk These systems are designed to mimic the complex, three-dimensional environment of human tissues and organs, providing a more physiologically relevant platform for preclinical studies compared to traditional two-dimensional cell cultures. nih.govnih.gov
MPS typically consist of microfluidic devices that house living human cells in a 3D architecture, complete with fluid flow and mechanical cues that replicate the in vivo environment. nih.govnc3rs.org.uk This allows for the study of drug responses, toxicity, and mechanisms of action in a more accurate and predictive manner. nih.govdarpa.mil
For this compound research, MPS can be used to:
Investigate its neuroprotective effects in models of neurodegenerative diseases. nih.gov
Study its anti-inflammatory properties in models of inflammatory conditions. mdpi.com
Assess its potential interactions with other drugs in multi-organ MPS platforms. nih.gov
Evaluate its metabolism and pharmacokinetics in a human-relevant context. nih.gov
The use of MPS can accelerate the drug discovery process by providing more reliable preclinical data, reducing the reliance on animal models, and enabling the early identification of promising therapeutic candidates. nih.govaltex.org
Synthetic Gene Circuit Design for Modulating this compound Pathways
Synthetic gene circuits are another powerful tool from synthetic biology that can be applied to this compound research. nih.govucsd.edu These are engineered genetic networks designed to control gene expression in a predictable and programmable manner. moneynation.comfrontiersin.org By designing and implementing synthetic gene circuits, researchers can precisely regulate the biosynthetic pathways for this compound in engineered microorganisms. nih.gov
For example, a synthetic gene circuit could be designed to:
Act as a biosensor , detecting the presence of a specific precursor molecule and activating the expression of the downstream enzymes in the this compound pathway. nih.gov
Implement feedback control , where the accumulation of this compound or a toxic intermediate represses the expression of the biosynthetic genes, thereby maintaining metabolic balance and optimizing production. nih.govfrontiersin.org
Create a genetic switch , allowing for the inducible expression of the this compound pathway in response to an external signal. ucsd.edu
The design of these circuits involves the use of well-characterized genetic parts, such as promoters, repressors, and activators, which can be assembled in a modular fashion to create complex regulatory networks. nih.govfrontiersin.org This approach offers a high degree of control over the production process, enabling the fine-tuning of this compound yields and the creation of novel derivatives.
Table 2: Components of a Synthetic Gene Circuit for Metabolic Control
| Component | Function | Example Application in this compound Production |
| Sensor | Detects a specific molecule (e.g., a metabolic intermediate or an external inducer). frontiersin.org | A biosensor that detects the accumulation of a precursor and activates the biosynthetic pathway. |
| Processor | Integrates signals from the sensor and makes a "decision" based on pre-programmed logic (e.g., AND, OR, NOT gates). nih.govfrontiersin.org | A logic gate that activates the pathway only when both a precursor is present and a toxic byproduct is absent. |
| Actuator | Carries out the desired action, such as activating or repressing gene expression. frontiersin.org | A transcription factor that turns on the genes for the enzymes that produce this compound. |
Emerging Technologies and Interdisciplinary Approaches in this compound Research
The future of this compound research lies at the intersection of multiple disciplines and emerging technologies. researchgate.netleeds.ac.uk An interdisciplinary approach, combining expertise from chemistry, biology, engineering, and computer science, is essential for tackling the complexities of this natural product. leeds.ac.ukresearchgate.net
Emerging technologies that are poised to make a significant impact on this compound research include:
Artificial Intelligence (AI) and Machine Learning: AI algorithms can be used to analyze large datasets from genomics, proteomics, and metabolomics to identify new biosynthetic genes, predict the structure and function of novel derivatives, and optimize production processes. cas.orgleeds.ac.uk
CRISPR-Cas9 Gene Editing: This powerful tool allows for the precise modification of genes in both plants and microorganisms, enabling the rapid engineering of high-yielding production strains and the creation of novel biosynthetic pathways. mdpi.com
Quantum Technologies: While still in its early stages, quantum computing has the potential to revolutionize drug discovery by enabling the simulation of complex molecular interactions, which could aid in the design of new this compound-based therapeutics. oecd.org
Advanced Analytical Techniques: High-resolution mass spectrometry and other advanced analytical methods are crucial for the detailed structural characterization of this compound and its metabolites. acs.org
By embracing these emerging technologies and fostering interdisciplinary collaborations, the scientific community can unlock the full potential of this compound and pave the way for its development as a valuable therapeutic agent.
Q & A
Q. What strategies resolve contradictory data on this compound’s bioavailability across in vitro and in vivo models?
- Methodological Answer : Conduct a systematic review to identify variables (e.g., solubility enhancers, administration routes). Perform meta-analysis using fixed/random-effects models to quantify heterogeneity. Validate findings via parallel experiments in Caco-2 cell monolayers and rodent pharmacokinetic studies, reporting AUC0–24 and Cmax values .
Q. How can researchers optimize this compound’s stability under varying physiological conditions?
- Methodological Answer : Design accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Test pH-dependent degradation (pH 1.2–7.4) and photostability under UV light. Use Arrhenius equations to predict shelf life and identify degradation products via LC-QTOF-MS .
Data Analysis & Interpretation
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in neuroprotection assays?
- Methodological Answer : Apply non-linear regression (e.g., log[inhibitor] vs. response) to calculate IC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (Cohen’s d) and confidence intervals (95% CI) .
Q. How should conflicting results from transcriptomic and proteomic studies on this compound’s effects be reconciled?
- Methodological Answer : Perform pathway enrichment analysis (e.g., KEGG, GO) to identify overlapping biological processes. Validate via Western blot or qPCR for key targets. Use correlation matrices to assess consistency between mRNA and protein expression levels .
Experimental Design & Replication
Q. What controls are essential for ensuring the validity of this compound’s antioxidant assays (e.g., DPPH, FRAP)?
Q. How can researchers address batch-to-batch variability in this compound isolated from natural sources?
- Methodological Answer : Implement quality-by-design (QbD) principles:
Characterize raw materials (e.g., plant voucher specimens, harvest season).
Monitor critical process parameters (e.g., extraction yield, solvent purity).
Use multivariate analysis (PCA) to identify variability sources and adjust protocols accordingly .
Literature & Data Synthesis
Q. What frameworks guide the synthesis of fragmented literature on this compound’s pharmacological activities?
Q. How should researchers document negative or inconclusive results from this compound studies?
- Methodological Answer : Publish in open-access repositories (e.g., Zenodo) with detailed protocols and raw data. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to enhance transparency. Discuss potential confounding factors (e.g., compound degradation) in limitations sections .
Q. Tables for Methodological Reference
| Analytical Technique | Key Parameters | Validation Criteria |
|---|---|---|
| HPLC-UV | Retention time, peak area | R² ≥ 0.99, LOD ≤ 0.1 µg/mL |
| LC-MS/MS | MRM transitions, fragmentation pattern | Match with reference standard spectra |
| NMR | δ (ppm), coupling constants | Comparison to published data |
| Experimental Design | Controls | Statistical Tests |
|---|---|---|
| Neuroprotection assay | Vehicle, positive compound | ANOVA, post-hoc Tukey |
| Stability study | Blank, accelerated conditions | Arrhenius model, degradation kinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
